2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-6-[(4-fluorophenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N3OS/c22-18-9-16(24)6-3-14(18)12-29-21-25-19-7-8-27(11-17(19)20(28)26-21)10-13-1-4-15(23)5-2-13/h1-6,9H,7-8,10-12H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKGXUIHCJWLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC3=C(C=C(C=C3)F)Cl)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Tetrahydropyrido[4,3-d]pyrimidine core : This bicyclic structure is known for its role in various pharmacological activities.
- Chloro and fluoro substituents : The presence of halogen atoms like chlorine and fluorine can enhance lipophilicity and improve binding affinity to biological targets.
Molecular Formula
- Molecular Formula : C19H19ClF2N2OS
- Molecular Weight : 392.88 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thieno[2,3-d]pyrimidines have been reported to inhibit various kinases involved in cancer progression:
- FLT3 Inhibition : Compounds derived from the thieno[2,3-d]pyrimidine scaffold have shown promising results against FLT3 (FMS-like tyrosine kinase 3), a target in acute myeloid leukemia. For example, structural modifications at the 6-position of related compounds have yielded derivatives with IC50 values in the nanomolar range against FLT3 .
Antimicrobial Activity
The antimicrobial potential of similar compounds has been documented extensively. The tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives demonstrate broad-spectrum activity against various bacterial strains. For instance:
- In vitro Studies : Several derivatives have shown activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 1 to 10 µg/mL .
Anti-inflammatory Effects
Compounds within this chemical class have been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2:
- Cell Line Studies : In vitro assays using human cell lines have demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with related compounds .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The following synthetic route has been proposed:
- Formation of the Pyrimidine Core : Utilizing cyclization reactions involving appropriate thiols and amines.
- Substitution Reactions : Introducing chloro and fluoro substituents through electrophilic aromatic substitution or nucleophilic substitutions.
Structure-Activity Relationship (SAR)
The biological activity is often correlated with specific structural features:
- Substituent Positioning : The position of halogen atoms significantly affects binding affinity and selectivity towards targets.
- Functional Group Variations : Variations in functional groups can lead to enhanced potency or altered selectivity profiles.
Case Study 1: Inhibition of FLT3 Kinase
A study evaluated several thieno[2,3-d]pyrimidine derivatives for their ability to inhibit FLT3 kinase. The most potent compound exhibited an IC50 value of 0.065 µM against FLT3, suggesting strong potential for therapeutic application in leukemia treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the benzyl position improved antibacterial activity significantly .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities with related compounds:
Key Observations:
- Substituent Diversity : The target compound’s thioether group at position 2 contrasts with the thioxo group in ’s analog, which may reduce metabolic oxidation susceptibility .
- Fluorination Patterns: Dual fluorinated benzyl groups (target compound) vs. mono-fluorinated benzoyl () suggest differences in electronic and steric profiles.
Physicochemical Properties
- Lipophilicity : The target compound’s chloro and fluoro substituents likely enhance lipophilicity (logP ~3–4 estimated) compared to ’s thioxo derivative, which may exhibit higher polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
